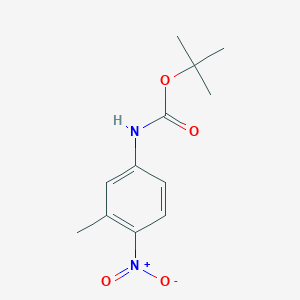

tert-Butyl 3-methyl-4-nitrophenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-4-nitrophenylcarbamate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 3-methyl-4-aminophenylcarbamate.

Substitution: Formation of substituted phenylcarbamates.

Aplicaciones Científicas De Investigación

Potential Applications

- Organic Synthesis: Tert-butyl carbamates can serve as building blocks for synthesizing more complex organic molecules.

- Medicinal Chemistry: These compounds are investigated for their role as intermediates in synthesizing complex organic compounds and their potential role in medicinal chemistry. They are also explored as potential prodrugs.

- Enzyme Inhibition: Tert-butyl (4-methyl-2-nitrophenyl)carbamate has shown potential biological activity, particularly in enzyme inhibition, by interacting with target enzymes or receptors, forming covalent bonds with active site residues. These interactions indicate potential applications in developing therapeutic agents targeting specific enzymatic pathways involved in neurotransmission.

Research Findings

- Prodrugs of Resveratrol: Amino acid carbamates, including tert-butyl carbamates, have been studied as prodrugs of resveratrol. These prodrugs can maintain a substantial concentration in the bloodstream for an extended period, allowing ample time for equilibration with organs . The N-monosubstituted carbamate linker protects against first-pass metabolism during absorption .

- Enzyme Activity Modulation: Tert-butyl (4-methyl-2-nitrophenyl)carbamate can modulate enzyme activity, making it a candidate for pharmacological exploration.

Related Compounds

- Compounds sharing structural similarities with tert-butyl (4-methyl-2-nitrophenyl)carbamate may exhibit similar applications and activities. Examples include Tert-butyl 4-methoxy-3-nitrophenylcarbamate.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-methyl-4-nitrophenylcarbamate involves its interaction with nucleophilic sites on biological molecules . The carbamate group can form covalent bonds with nucleophiles, leading to the modification of proteins and enzymes . This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparación Con Compuestos Similares

- tert-Butyl 4-nitrophenylcarbamate

- tert-Butyl 3-nitrophenylcarbamate

- tert-Butyl 2-methyl-4-nitrophenylcarbamate

Uniqueness: tert-Butyl 3-methyl-4-nitrophenylcarbamate is unique due to the presence of both a methyl group and a nitro group on the phenyl ring . This combination of substituents provides distinct chemical properties and reactivity compared to other similar compounds . The methyl group can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity in various chemical reactions .

Actividad Biológica

tert-Butyl 3-methyl-4-nitrophenylcarbamate is an organic compound belonging to the class of carbamates, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4, with a molecular weight of approximately 240.27 g/mol. The structure includes:

- tert-butyl group : Provides steric bulk and influences solubility.

- methyl group : Modifies electronic properties and sterics.

- nitro group : Imparts electron-withdrawing characteristics, affecting reactivity.

The biological activity of this compound primarily involves its interaction with various enzymes. The carbamate moiety can form covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the context of neurotransmission and enzyme inhibitors used in pharmacology.

Enzyme Inhibition Studies

Research has shown that this compound can significantly inhibit specific enzymes involved in neurotransmission. For instance, studies indicate that it affects acetylcholinesterase (AChE) activity, which plays a crucial role in the degradation of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, impacting synaptic transmission .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Enzyme Inhibition Activity | Notes |

|---|---|---|

| tert-Butyl (4-nitrophenyl)carbamate | Moderate | Similar structure but lacks methyl group |

| tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate | High | Enhanced lipophilicity due to fluorine |

| tert-Butyl (3-methyl-4-nitrophenyl)carbamate | Significant | Unique combination of substituents |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focusing on the interaction between this compound and AChE demonstrated that varying concentrations led to different levels of enzyme inhibition, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Pharmacological Applications : Research has explored the use of this compound as a prodrug, where the carbamate moiety is hydrolyzed in vivo to release an active drug. This controlled release mechanism could enhance therapeutic efficacy while minimizing side effects .

- Synthesis and Characterization : The synthesis typically involves reacting tert-butyl chloroformate with 3-methyl-4-nitroaniline under optimized conditions to yield high-purity products suitable for biological testing .

Propiedades

IUPAC Name |

tert-butyl N-(3-methyl-4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-7-9(5-6-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWCKXNWWOLHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.